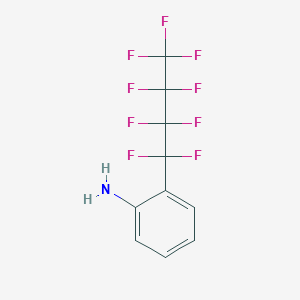

2-(Nonafluorobutyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. wisdomlib.org Their utility stems from the reactivity of the amino group and the aromatic ring, which can undergo a variety of chemical transformations. ontosight.ailumenlearning.com These compounds are pivotal in the production of dyes, pigments, polymers, and perhaps most notably, pharmaceuticals. ontosight.aiontosight.aiyufenggp.com The amino group can be readily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that tailor the molecule's properties for specific applications. ontosight.ailumenlearning.com Aniline derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including analgesics, antihistamines, and antibacterial agents. ontosight.aiyufenggp.com

The Strategic Role of Perfluoroalkyl Moieties in Molecular Design and Functionality

The introduction of perfluoroalkyl groups, such as the nonafluorobutyl group, into organic molecules dramatically alters their physical and chemical properties. mdpi.com The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, imparting exceptional thermal and chemical stability to the molecule. mdpi.com Perfluoroalkyl chains are both hydrophobic (water-repelling) and lipophobic (oil-repelling), a unique characteristic that influences solubility and interfacial behavior. smolecule.comresearchgate.net In medicinal chemistry, the incorporation of perfluoroalkyl moieties can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. wikipedia.org These groups are known to influence the acidity and basicity of neighboring functional groups and can direct the regioselectivity of chemical reactions. mdpi.com

Academic Research Landscape of 2-(Nonafluorobutyl)aniline within Organofluorine Chemistry

This compound is a subject of specialized interest within the broader field of organofluorine chemistry. researchgate.net Research has focused on developing efficient synthetic routes to this and related compounds, as the selective introduction of a perfluoroalkyl group at a specific position on the aniline ring presents a synthetic challenge. acs.orgthieme-connect.com Studies have explored its reactivity in various chemical transformations, particularly in the synthesis of heterocyclic compounds like quinolines and acridines. researchgate.net The unique electronic and steric properties conferred by the ortho-nonafluorobutyl group make it a valuable substrate for investigating reaction mechanisms and for creating novel molecular architectures with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

The defining characteristics of this compound are dictated by the interplay between the aromatic aniline core and the bulky, electron-withdrawing perfluoroalkyl substituent.

| Property | Value |

| Molecular Formula | C10H6F9N |

| Molecular Weight | 311.15 g/mol |

| Appearance | Typically a liquid |

| CAS Number | 307-52-8 |

This data is compiled from various chemical databases and may vary slightly between sources.

Synthesis and Reactivity

The synthesis of this compound often involves the perfluoroalkylation of an aniline derivative. One common approach is the reaction of an appropriate aniline precursor with a nonafluorobutylating agent. For instance, the reaction of 2-iodoaniline (B362364) with perfluoroalkyl iodides in the presence of a copper catalyst is a known method for creating such compounds. oup.comoup.com Other strategies involve radical reactions, where the electrophilic nature of fluoroalkyl radicals facilitates their addition to the electron-rich aniline ring. researchgate.netrsc.org

The reactivity of this compound is significantly influenced by the ortho-perfluoroalkyl group. This bulky and strongly electron-withdrawing substituent can direct further reactions. For example, it has been utilized in the synthesis of 9-(perfluoroalkyl)acridines through reactions with Grignard reagents. researchgate.netresearchgate.net In these reactions, the nonafluorobutyl group plays a crucial role in the reaction mechanism, which can involve the formation of intermediate aza-ortho-xylylenes. researchgate.net

Applications in Organic Synthesis

The primary application of this compound lies in its role as an intermediate for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable starting material for creating novel heterocyclic compounds. For instance, research has demonstrated its use in the synthesis of 4-(perfluoroalkyl)quinolines. researchgate.net These resulting fluorinated heterocycles are of interest due to their potential biological activity and applications in materials science. The presence of the perfluoroalkyl group can enhance the properties of the final products, such as increased stability or altered electronic characteristics.

Structure

3D Structure

Properties

CAS No. |

106877-28-5 |

|---|---|

Molecular Formula |

C10H6F9N |

Molecular Weight |

311.15 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |

InChI |

InChI=1S/C10H6F9N/c11-7(12,5-3-1-2-4-6(5)20)8(13,14)9(15,16)10(17,18)19/h1-4H,20H2 |

InChI Key |

WYDOVJUQQMYICO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nonafluorobutyl Aniline and Perfluoroalkylated Aniline Analogues

Direct Perfluoroalkylation Approaches to Aniline (B41778) Scaffolds

Direct perfluoroalkylation involves the formation of a carbon-carbon bond between the aniline ring and a perfluoroalkyl group through the activation of a C-H bond. This approach is highly atom-economical and avoids the need for pre-functionalized substrates.

Homolytic aromatic substitution is a prominent pathway for direct perfluoroalkylation, where a perfluoroalkyl radical is generated and subsequently attacks the electron-rich aniline ring. researchgate.netrsc.org The electrophilic nature of perfluoroalkyl radicals makes them particularly well-suited for reacting with activated aromatic compounds like anilines. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating perfluoroalkyl radicals from readily available perfluoroalkyl iodides (Rf-I). researchgate.netconicet.gov.ar This transition-metal-free approach utilizes organic dyes as photocatalysts.

The Postigo group developed a method using Rose Bengal, an inexpensive organic dye, as an organophotocatalyst. researchgate.netmdpi.com In this system, aniline derivatives are reacted with perfluoroalkyl iodides in the presence of cesium carbonate (Cs₂CO₃) as a base and acetonitrile (B52724) (MeCN) as the solvent, under irradiation from a compact fluorescent lamp (CFL). researchgate.netconicet.gov.ar A range of aniline derivatives with both electron-donating and electron-withdrawing groups can be successfully perfluoroalkylated, often in good to excellent yields. researchgate.net For unsubstituted aniline, this method typically yields a mixture of ortho- and para-isomers. mdpi.com Other organic dyes like Eosin Y and heterogeneous catalysts such as graphitic carbon nitride (g-CN) have also been employed for the visible-light-driven perfluoroalkylation of electron-rich arenes. mdpi.comnih.gov

| Aniline Derivative | Perfluoroalkyl Source | Catalyst/Base | Solvent | Yield |

|---|---|---|---|---|

| Aniline | C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | Good |

| N-Methylaniline | C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | Good |

| N,N-Dimethylaniline | C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | Good |

| Anilines with Electron-Donating Groups (e.g., OCH₃) | Rf-I | Rose Bengal / Cs₂CO₃ | MeCN | Excellent |

| Anilines with Electron-Withdrawing Groups (e.g., NO₂) | Rf-I | Rose Bengal / Cs₂CO₃ | MeCN | Low |

Transition metals are highly effective catalysts for C-H perfluoroalkylation, offering unique selectivity. Ruthenium, molybdenum, and nickel catalysts have been successfully used for the direct functionalization of anilines. nih.govulb.ac.beacs.org

A significant breakthrough in regioselectivity was achieved using a ruthenium carbene complex as a catalyst. nih.govd-nb.info This method provides a general and practical route for the highly ortho-selective C-H perfluoroalkylation of anilines without requiring a protecting group on the amine. nih.gov The reaction of various anilines with nonafluorobutyl iodide (n-C₄F₉I) in the presence of a ruthenium catalyst and potassium carbonate (K₂CO₃) in 1,4-dioxane (B91453) at 100 °C yields the corresponding 2-(nonafluorobutyl)aniline derivatives in high yields. nih.govd-nb.info The excellent regioselectivity is attributed to the coordination of the aniline to the ruthenium metal center, which directs the substitution to the ortho position. d-nb.info This methodology can also be extended to achieve di-ortho-perfluoroalkylation by using a larger excess of the perfluoroalkyl iodide. nih.gov

In contrast, a molybdenum hexacarbonyl [Mo(CO)₆] catalyst has been shown to direct the perfluoroalkylation of anilide substrates to the para-position with high selectivity. acs.org Nickel catalysts, such as Ni(PPh₃)₄, have also been reported to promote the perfluoroalkylation of anilines with perfluoroalkyl iodides, yielding a mixture of ortho and para products. ulb.ac.be

| Aniline Substrate | Perfluoroalkyl Halide | Catalyst | Base/Solvent | Isolated Yield of Ortho-Product |

|---|---|---|---|---|

| 4-Methoxyaniline | n-C₄F₉I | Ru-1 Complex | K₂CO₃ / 1,4-Dioxane | >80% |

| Aniline | n-C₄F₉I | Ru-1 Complex | K₂CO₃ / 1,4-Dioxane | 66% |

| 4-Fluoroaniline | n-C₄F₉I | Ru-1 Complex | K₂CO₃ / 1,4-Dioxane | 72% |

| 4-(trifluoromethyl)aniline | n-C₄F₉I | Ru-1 Complex | K₂CO₃ / 1,4-Dioxane | 75% |

| 3,5-dimethylaniline | n-C₄F₉I | Ru-1 Complex | K₂CO₃ / 1,4-Dioxane | 71% |

Copper and zinc have a long history in mediating perfluoroalkylation reactions. The classic approach involves the use of copper bronze to facilitate the reaction between an aryl halide and a perfluoroalkyl iodide. d-nb.infooup.com While often used with pre-halogenated arenes, these metals can also be part of systems for direct C-H functionalization.

Zinc powder, in combination with sulfur dioxide radical anion precursors, has been used for the perfluoroalkylation of aniline, although this method can lack regioselectivity. rsc.orgdeepdyve.com More refined systems involve stable and reactive bis(perfluoroalkyl)zinc reagents, which can be used in copper-catalyzed aromatic perfluoroalkylation. deepdyve.com Zinc bis(perfluoroalkylsulfinates) have also been developed as effective reagents for these transformations. conicet.gov.ar

Copper-mediated reactions often involve the in-situ formation of a Cu-R_f species. conicet.gov.ar For instance, the reaction of arylboronic acids with a [(Phen)CuR_f] complex allows for perfluoroalkylation under mild conditions. conicet.gov.ar These metal-mediated approaches provide a valuable alternative to catalyzed reactions, particularly for specific substrate classes.

This strategy involves the coupling of a perfluoroalkyl halide with an aniline derivative that has been pre-functionalized, typically with a halogen. This is distinct from direct C-H activation and represents a more traditional cross-coupling approach.

A well-established method is the reaction of a perfluoroalkyl iodide with an iodoaniline in the presence of copper bronze in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). oup.com For example, 4-(nonafluorobutyl)aniline can be synthesized by heating 4-iodoaniline (B139537) with nonafluorobutyl iodide and copper bronze in DMSO. oup.com This reaction, originally reported by Fuchikami and Ojima, is a foundational technique in the field. d-nb.info

Transition metal catalysts are also employed in this context. Nickel complexes can catalyze the perfluoroalkylation of anilines using perfluoroalkyl iodides. ulb.ac.be Similarly, palladium catalysts have been developed for the perfluoroalkylation of arenes with perfluoroalkyl iodides, though this may require a large excess of the arene substrate. beilstein-journals.org

Homolytic Aromatic Substitution (HAS) Reactions

Synthetic Routes via Fluorinated Precursors

An alternative to direct perfluoroalkylation is to construct the aniline ring from a precursor that already contains the perfluoroalkyl group. This approach is useful when the desired isomer is difficult to obtain through direct functionalization or when starting from commercially available fluorinated building blocks. researchgate.net

2-(Perfluoroalkyl)anilines can be prepared by the perfluoroalkylation of 2-haloanilines. researchgate.net In this method, the aniline ring is pre-functionalized with a halogen (e.g., iodine or bromine) at the desired position, which then undergoes a cross-coupling reaction with a perfluoroalkyl source. Another route involves starting with a fluorinated aromatic compound, such as a perfluoroalkyl-substituted nitrobenzene (B124822), and subsequently reducing the nitro group to form the amine functionality of the aniline.

Furthermore, a multi-step synthesis can involve a fluorinated starting material that is not an aniline itself. For example, 4-(heptafluoropropyl)aniline hydrochloride can be prepared by the hydrolysis of 4-(heptafluoropropyl)acetanilide, which serves as the fluorinated precursor. oup.com These methods provide strategic alternatives for accessing specific isomers of perfluoroalkylated anilines that may be challenging to synthesize via direct C-H activation. researchgate.net

Reduction of Nitrobenzene Derivatives bearing Perfluoroalkyl Groups

A primary and well-established method for the synthesis of perfluoroalkylated anilines is the reduction of the corresponding nitrobenzene derivatives. This transformation is a crucial step that converts a readily accessible starting material into the desired amine. The general approach involves the introduction of the perfluoroalkyl chain onto a nitrobenzene ring, followed by the reduction of the nitro group to an amino group.

One common procedure for this reduction utilizes iron powder in the presence of an acid, such as hydrochloric acid (HCl). rsc.org This classical method is effective for converting perfluoroalkyl-substituted nitrobenzenes into their aniline counterparts. rsc.org For instance, the synthesis of various perfluoroalkyl (RF)-anilines begins with the preparation of RF-nitrobenzene, which is subsequently reduced using an Fe/HCl system to yield the target RF-aniline. rsc.org

The choice of reducing agent and conditions can be critical, especially when considering scalability and environmental impact. While metal-based reductions are common, alternative methods are continuously being explored. Catalytic hydrogenation is a principal route for the commercial production of anilines from nitrobenzenes. acs.org However, the synthesis of perfluoroalkylated anilines on a larger scale can be challenging, sometimes requiring expensive catalysts, high temperatures, and high pressures. acs.org

Electrochemical methods present a more recent and greener alternative for the reduction of nitroaromatics. acs.org The electrochemical reduction of 3-nitrobenzotrifluoride (B1630513) to 3-(trifluoromethyl)aniline (B124266) has been studied extensively, demonstrating the viability of this approach for fluorinated compounds. The process can be optimized by carefully selecting electrode materials, current density, and solvent systems to achieve high yields and purity. acs.org The electronic properties of the perfluoroalkyl substituent can influence the reduction potential of the nitro group. Electron-withdrawing groups, like perfluoroalkyl chains, generally make the reduction easier by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the nitrobenzene derivative. researchgate.net

Table 1: Conditions for the Electrochemical Reduction of 3-Nitrobenzotrifluoride

| Entry | Anode Material | Cathode Material | Current Density (mA cm⁻²) | H₂SO₄ Conc. (M) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pt | CuSn7Pb15 | 10 | 2 | 75 |

| 2 | Glassy Carbon | CuSn7Pb15 | 30 | 2 | >99 |

| 3 | Graphite | CuSn7Pb15 | 30 | 2 | >99 |

| 4 | BDD | CuSn7Pb15 | 30 | 2 | 75 |

This table summarizes the results from the electrochemical reduction of a related fluorinated nitrobenzene, highlighting the influence of different anode materials on the reaction yield under specific conditions. Data sourced from acs.org.

Hofmann Degradation of Fluorinated Benzamides

The Hofmann degradation, or Hofmann rearrangement, offers an alternative synthetic route to amines from primary amides. researchgate.netdoubtnut.com This reaction is particularly noteworthy because it yields a primary amine with one fewer carbon atom than the starting amide. doubtnut.com The transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. researchgate.netsciencemadness.org The reaction is typically carried out using a halogen (like bromine) in a basic aqueous solution. doubtnut.com

This methodology is applicable to fluorinated substrates. For example, the Hofmann rearrangement of 5-fluoro-2-(trifluoromethyl)benzamide (B1333809) can be achieved by treatment with bromine and sodium hydroxide (B78521) (NaOH) to produce 5-fluoro-2-(trifluoromethyl)aniline. This demonstrates the utility of the Hofmann degradation for preparing anilines with fluorine substituents on the aromatic ring.

Modern variations of the Hofmann rearrangement have been developed to improve efficiency and safety. For instance, trichloroisocyanuric acid (TCCA) has been employed as a stable and atom-economic chlorinating agent in a continuous-flow system for the Hofmann rearrangement of salicylamide. acs.org While not a perfluoroalkylated example, this indicates the potential for adapting newer, more controlled methodologies for the synthesis of fluorinated anilines. The core of the reaction involves the migration of an aryl or alkyl group from the carbonyl carbon to the adjacent nitrogen atom, making it a key example of a molecular rearrangement. doubtnut.com

Regioselectivity and Diastereoselectivity in Perfluoroalkylation

The direct introduction of a perfluoroalkyl chain onto an aniline ring is a highly desirable but challenging transformation. A key difficulty lies in controlling the position of the incoming group, an issue known as regioselectivity. The electron-rich nature of the aniline ring directs electrophilic and radical substitutions primarily to the ortho and para positions.

Investigation of Ortho- and Para-Substitution Control

Achieving high regioselectivity in the perfluoroalkylation of anilines is a significant area of research. Without a directing group or specific catalytic system, the direct perfluoroalkylation of unsubstituted aniline often results in a mixture of ortho- and para-substituted isomers with poor selectivity. ulb.ac.beconicet.gov.ar This is observed in reactions employing photoredox catalysis, where unsubstituted aniline typically yields a combination of the two isomers. conicet.gov.arresearchgate.net The electrophilic character of the perfluoroalkyl radicals generated in these reactions leads to attack at the electron-rich positions of the aniline ring. ulb.ac.be

However, control over the ortho- and para-substitution can be achieved under specific conditions. For example, using a ruthenium catalyst, it is possible to obtain di-ortho-perfluoroalkylated anilines, particularly when an excess of the perfluoroalkylating agent is used. ulb.ac.be This suggests that the catalyst plays a crucial role in directing the substitution to the ortho positions.

Conversely, highly para-selective perfluoroalkylation has been successfully demonstrated. A notable strategy involves the use of a molybdenum hexacarbonyl catalyst with N-acylated anilines (anilides). nih.govacs.org This approach effectively blocks the ortho positions and directs the perfluoroalkylation almost exclusively to the para position. nih.govacs.org This method has proven effective for a variety of substituted anilides, affording the para-perfluoroalkylated products in moderate to good yields. nih.govacs.org

Table 2: Regioselectivity in Aniline Perfluoroalkylation

| Catalytic System | Substrate | Perfluoroalkyl Source | Predominant Isomer(s) | Reference |

|---|---|---|---|---|

| Rose Bengal (Photoredox) | Aniline | Perfluoroalkyl Iodide | Ortho/Para Mixture | conicet.gov.ar |

| fac-Ir(ppy)₃ (Photoredox) | Aniline | Togni's Reagent | Ortho/Para Mixture | conicet.gov.ar |

| Ruthenium Complex | Aniline | Perfluoroalkyl Iodide | Ortho (can be di-ortho) | ulb.ac.be |

| Mo(CO)₆ | Acetanilide | Perfluoroalkyl Iodide | Para | nih.govacs.org |

This table illustrates how the choice of catalyst and substrate can influence the regiochemical outcome of the perfluoroalkylation of aniline.

Strategies for Site-Selective Introduction of Perfluoroalkyl Chains

Developing strategies for the site-selective introduction of perfluoroalkyl chains is crucial for the synthesis of well-defined isomers. Several approaches have emerged to address this challenge.

One of the most effective strategies for achieving para-selectivity is the use of a protecting group on the aniline nitrogen. The C-H perfluoroalkylation of anilides, rather than free anilines, using a molybdenum hexacarbonyl catalyst has been shown to be highly para-selective. nih.govacs.org Mechanistic studies and density functional theory (DFT) calculations suggest that the coordination of the molybdenum catalyst with the amide group is the key factor in achieving this high degree of para-selectivity. nih.govacs.org

For ortho-selectivity, a different strategy is required. Ruthenium-catalyzed C-H perfluoroalkylation has been shown to favor the ortho position. ulb.ac.be The proposed mechanism involves the coordination of the starting aniline to the metal center, which then directs the perfluoroalkyl radical to the adjacent ortho C-H bond. ulb.ac.be This method allows for the synthesis of ortho-perfluoroalkylated anilines, and even di-ortho-substituted products with an excess of the reagent. ulb.ac.be

Photoredox catalysis offers another versatile platform for perfluoroalkylation. conicet.gov.arresearchgate.net While often leading to mixtures with simple aniline, the regioselectivity can be significantly improved by using substituted anilines. conicet.gov.ar For example, the perfluoroalkylation of anilines with existing substituents can lead to highly regioselective products, depending on the electronic and steric nature of the substituent. conicet.gov.ar Furthermore, methods involving halogen-bond promotion have been investigated for the C-H perfluoroalkylation of electron-rich arenes like aniline, providing another potential avenue for controlling site-selectivity. nih.gov

Reactivity and Advanced Derivatization Pathways of 2 Nonafluorobutyl Aniline

Transformations Involving the Aromatic Amino Group

Electrophilic Reactions of the Aniline (B41778) Moiety

The amino group (-NH₂) in aniline is typically a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. byjus.comnih.gov This is due to the resonance donation of the nitrogen's lone pair into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. chemistrysteps.com However, in 2-(nonafluorobutyl)aniline, the intense inductive electron-withdrawing effect of the C₄F₉ group counteracts this activation. This deactivation makes standard EAS reactions, such as nitration and halogenation, significantly more challenging compared to unsubstituted aniline. chemistrysteps.comallen.in

Direct nitration of aniline is often problematic, leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the acidic medium to form the meta-directing anilinium ion. byjus.comchemistrysteps.comallen.in For highly deactivated anilines, these reactions are even less feasible. To achieve selective substitution, the amino group is often "protected" via acylation to form an acetanilide. This moderates the group's activating influence and provides steric hindrance, often favoring para-substitution. chemistrysteps.comdoubtnut.com While specific studies on the electrophilic substitution of this compound are scarce, the principles of deactivated aromatic systems suggest that any such reaction would require harsh conditions and may yield complex product mixtures.

Nucleophilic Reactions and Amine Functionalization

The lone pair of electrons on the nitrogen atom allows the amino group to act as a nucleophile in reactions such as alkylation and acylation. chemistrysteps.commasterorganicchemistry.com The nucleophilicity of an amine is related to its basicity; electron-withdrawing substituents decrease the electron density on the nitrogen, making the amine less basic and a weaker nucleophile. chemistrysteps.com The nonafluorobutyl group in this compound significantly reduces the nucleophilicity of the amino group.

Despite this reduced reactivity, functionalization is possible. N-alkylation of anilines can be achieved with alcohols or primary amines under catalytic conditions, though electron-deficient anilines generally give lower yields. nih.govorganic-chemistry.org Acylation, the reaction with acyl halides or anhydrides, is a common method to protect the amino group. researchgate.netpearson.com

Crucially, the acidity of the N-H protons is increased, facilitating deprotonation by strong bases. This deprotonation is the key first step in the formation of various heterocyclic systems, where the resulting anilide anion initiates subsequent intramolecular reactions involving the adjacent perfluoroalkyl chain. researchgate.netresearchgate.net

Formation of Complex Heterocyclic Systems

The most significant and well-documented reactivity of this compound involves its use as a precursor for complex heterocyclic compounds through base-mediated cyclization reactions. These transformations leverage the anionic activation of the perfluoroalkyl group.

Quinolone Synthesis via Reactions with Lithium Enolates

Similar to the acridine (B1665455) synthesis, this compound can be converted into 4-(perfluoroalkyl)quinolines. This transformation is achieved by reacting the aniline with lithium enolates derived from ketones. researchgate.netresearchgate.net These reactions also proceed via anionic activation of the perfluoroalkyl group, resulting in a product where the CₙF₂ₙ₊₁ group is shortened to a Cₙ₋₁F₂ₙ₋₁ group. researchgate.netresearchgate.net

For example, treating this compound with lithium enolates of various ketones leads to the formation of 4-(perfluoropropyl)quinolines. researchgate.net This method provides an efficient route to quinoline (B57606) systems bearing a shortened perfluoroalkyl chain at the 4-position. The process can be achieved either through direct reaction with a lithium enolate or via the base-mediated cyclization of a pre-formed ketimine. researchgate.netresearchgate.net

| Ketone Used for Enolate Formation | Resulting Quinolone Product | Yield (%) |

|---|---|---|

| Acetophenone | 2-Phenyl-4-(perfluoropropyl)quinoline | 62 |

| 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-4-(perfluoropropyl)quinoline | 64 |

| 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-4-(perfluoropropyl)quinoline | 58 |

| 2'-Methoxyacetophenone | 2-(2-Methoxyphenyl)-4-(perfluoropropyl)quinoline | 54 |

Other Cyclization and Annulation Reactions

The reactivity pattern of anionically activated perfluoroalkylanilines extends to other cyclization reactions. While cyclization of ketimines derived from 2-(trifluoromethyl)aniline (B126271) and acyclic ketones furnishes quinolines, a similar reaction with a ketimine derived from a cyclic ketone, such as a cyclohexanone (B45756) derivative, yields a 1,2,3,4-tetrahydroacridine. researchgate.netresearchgate.net This suggests that by choosing the appropriate ketone partner, the reaction pathway can be directed towards different fused heterocyclic systems. This transformation, established for the trifluoromethyl analogue, represents a potential pathway for the derivatization of this compound as well. researchgate.net

Formation of Extended Conjugated Systems

The synthesis of extended conjugated systems from this compound is a key pathway to novel functional materials. The presence of the perfluoroalkyl chain can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics to the resulting conjugated molecules.

Synthesis of Azobenzene (B91143) Derivatives and Related Chromophores

The synthesis of azobenzene derivatives from anilines is a well-established method for creating photochromic materials and dyes. While direct examples of azobenzene synthesis from this compound are not extensively documented in publicly available literature, the reactivity of its positional isomer, 4-(nonafluorobutyl)aniline, provides a strong model for this transformation. In a notable study, 4-(nonafluorobutyl)aniline was successfully converted into 4-(4-nonafluorobutylphenylazo)phenol with a high yield of 80.9%. oup.com This was achieved through a standard diazotization reaction followed by coupling with phenol. oup.com The diazotization products were obtained in high yields and were identified as the trans isomer based on UV spectra measurements. oup.com

This successful synthesis using the 4-isomer suggests that this compound can also serve as a precursor for azobenzene derivatives. The general approach involves the diazotization of the aniline followed by coupling with an electron-rich aromatic compound. The resulting azobenzenes, featuring a perfluoroalkyl chain, are of interest for their potential applications as functional dyes. oup.comroadmaptozero.com

Furthermore, research into the synthesis of other chromophoric structures has demonstrated the utility of 2-(perfluoroalkyl)anilines. For instance, new fluorine-containing azopyridone dyes have been synthesized from 2-(perfluoroalkyl)anilines, including the closely related 2-(perfluorobutyl)aniline. oup.com These dyes, specifically 3-cyano-6-hydroxy-5-[2-(perfluoroalkyl)phenylazo]-2-pyridones, exhibit good photostability, highlighting the beneficial impact of the perfluoroalkyl group. oup.com

The following table summarizes the synthesis of an azobenzene derivative from the related 4-(nonafluorobutyl)aniline, which serves as a model for the potential reactivity of the 2-isomer.

| Starting Aniline | Coupling Partner | Product | Yield (%) |

| 4-(Nonafluorobutyl)aniline | Phenol | 4-(4-Nonafluorobutylphenylazo)phenol | 80.9 |

Data sourced from Yoshino, N., et al. (1992). oup.com

Diazo Coupling Reactions for Azo-Compounds

Diazo coupling reactions are electrophilic aromatic substitution reactions where a diazonium salt acts as the electrophile and reacts with an activated aromatic ring (the coupling component) to form an azo compound. scispace.combeilstein-journals.org This reaction is fundamental to the synthesis of a vast array of azo dyes. nih.gov

The process begins with the diazotization of the primary aromatic amine, in this case, this compound. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). rsc.orgrsc.org The resulting diazonium salt is generally unstable and is used immediately in the subsequent coupling reaction. nih.gov

The electron-withdrawing nature of the nonafluorobutyl group at the ortho position is expected to decrease the basicity of the amino group, which could make the diazotization reaction more challenging compared to unsubstituted aniline.

Once the diazonium salt of this compound is formed, it can be reacted with a variety of coupling components. These are typically electron-rich aromatic compounds such as phenols, naphthols, or other anilines. scispace.comnih.gov The substitution usually occurs at the para position of the coupling component, unless this position is blocked, in which case ortho substitution may occur. scispace.com

A study on the synthesis of azopyridone dyes from 2-(perfluorobutyl)aniline provides a concrete example of a successful diazo coupling reaction with a 2-perfluoroalkyl-substituted aniline. oup.com This demonstrates that despite the steric hindrance and electronic effects of the ortho-perfluoroalkyl group, the corresponding diazonium salt is sufficiently reactive to undergo coupling.

The general steps for the diazo coupling reaction involving this compound are as follows:

Diazotization: Reaction of this compound with nitrous acid at low temperature to form the 2-(nonafluorobutyl)benzenediazonium salt.

Coupling: Addition of the diazonium salt solution to a solution of the coupling component (e.g., phenol, β-naphthol, or an activated aniline derivative) to form the corresponding azo compound.

The table below outlines various aniline derivatives that have been successfully used in diazo coupling reactions, indicating the feasibility of using substituted anilines like this compound in such syntheses.

| Aniline Derivative | Coupling Component | Product Type | Reference |

| 4-Fluoroaniline | Phenol | Azobenzene | oup.com |

| 4-(Perfluoroalkyl)anilines | Phenol | Perfluoroalkylated Azobenzenes | oup.com |

| 2-(Perfluorobutyl)aniline | Substituted Pyridone | Azopyridone Dye | oup.com |

| Various anilines | 2-Naphthol | Azo Dyes | researchgate.net |

This demonstrates the versatility of the diazo coupling reaction for creating a wide range of azo compounds from various substituted anilines.

Advanced Spectroscopic and Spectrometric Characterization of 2 Nonafluorobutyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 2-(nonafluorobutyl)aniline, ¹H, ¹⁹F, and ¹³C NMR spectroscopy would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The electron-withdrawing nature of the nonafluorobutyl group significantly influences the chemical shifts of the adjacent aromatic protons.

Aromatic Protons: The four protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between δ 6.5 and 7.5 ppm. The ortho-substituent breaks the symmetry of the aniline (B41778) ring, making all four protons chemically non-equivalent. The proton ortho to the amino group and meta to the perfluorobutyl group is expected to be the most upfield, while the proton ortho to the perfluorobutyl group will be shifted downfield due to the strong deshielding effect of the fluorinated alkyl chain.

Amine Protons: The amino group (NH₂) protons would typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it is generally expected in the range of δ 3.5-4.5 ppm in a non-protic solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplets |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly crucial for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. oregonstate.edu The spectrum for this compound would show characteristic signals for the four different fluorine environments in the nonafluorobutyl chain (CF₃-CF₂-CF₂-CF₂-).

Terminal CF₃ Group: The trifluoromethyl group is expected to produce a triplet at the most upfield position, typically around -81 ppm, due to coupling with the adjacent CF₂ group.

Internal CF₂ Groups: The three methylene (B1212753) fluoride (B91410) groups will show complex multiplets due to coupling with each other. The CF₂ group adjacent to the aromatic ring will be the most deshielded. Typical chemical shifts for internal CF₂ groups in a perfluoroalkyl chain are found between -110 and -126 ppm. researchgate.net

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

|---|---|---|

| -CF₂-Ar | -110 to -115 | Multiplet |

| -CF₂-CF₂-Ar | -120 to -124 | Multiplet |

| -CF₂-CF₃ | -124 to -126 | Multiplet |

| -CF₃ | ~ -81 | Triplet |

Note: These are estimated values based on typical perfluoroalkyl chains attached to aromatic systems.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the carbons in the nonafluorobutyl chain.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the amino group (C-1) is expected to be shielded, appearing around 145-150 ppm. The carbon attached to the electron-withdrawing nonafluorobutyl group (C-2) will be significantly deshielded. The other aromatic carbons will appear in the typical range of 115-135 ppm. researchgate.netlibretexts.org

Nonafluorobutyl Carbons: The carbons in the perfluorobutyl chain will show signals that are split into complex multiplets due to strong one-bond and two-bond C-F coupling. These signals are typically found in the range of 105-125 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CF₂ | 130 - 135 (with C-F coupling) |

| Aromatic CH | 115 - 130 |

| Perfluoroalkyl carbons | 105 - 125 (with C-F coupling) |

Note: These are estimated values. The strong coupling with fluorine will result in complex splitting patterns for the perfluoroalkyl carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the amine, the aromatic C-H and C=C bonds, and the very strong C-F bond vibrations.

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wikieducator.org

Aromatic C-H Stretching: These vibrations appear as a group of weaker bands just above 3000 cm⁻¹.

C=C Ring Stretching: Aromatic ring stretching vibrations are expected to produce bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1250-1340 cm⁻¹ range. wikieducator.org

C-F Stretching: The most intense bands in the spectrum are expected to be the C-F stretching vibrations from the nonafluorobutyl group, which typically occur in the 1100-1300 cm⁻¹ region. These strong absorptions can sometimes obscure other signals in this "fingerprint" region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1650 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds show strong IR absorptions, they tend to have weaker Raman signals. Conversely, the aromatic ring vibrations are often strong in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often a strong and characteristic band in the Raman spectrum of benzene derivatives. Other C=C stretching modes between 1400 and 1650 cm⁻¹ are also prominent.

C-F Vibrations: While less intense than in the IR spectrum, C-F stretching and deformation modes from the nonafluorobutyl group will be present.

N-H Vibrations: The N-H stretching vibrations are typically weak in Raman spectra.

A comparative analysis of both IR and Raman spectra would be essential for a complete vibrational assignment of this compound. cuni.cz

Table 5: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | 1400 - 1650 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-F Stretch | 1100 - 1300 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique is instrumental in confirming its molecular weight and in deducing its structure by analyzing how the molecule breaks apart under energetic conditions.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. nih.gov This capability is particularly valuable in distinguishing between compounds that may have the same nominal mass but different elemental formulas. chromatographyonline.com

For this compound (C₁₀H₆F₉N), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁴N). This precise mass measurement allows for the unambiguous confirmation of the molecular formula.

Table 1: Theoretical Exact Mass of this compound

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) |

| Carbon (¹²C) | 12.000000 | 10 | 120.000000 |

| Hydrogen (¹H) | 1.007825 | 6 | 6.046950 |

| Fluorine (¹⁹F) | 18.998403 | 9 | 170.985627 |

| Nitrogen (¹⁴N) | 14.003074 | 1 | 14.003074 |

| Total | 311.035651 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the presence and elemental composition of this compound in a sample.

The molecular ion of this compound would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavages within the nonafluorobutyl chain and the aniline moiety.

Proposed Key Fragmentation Pathways:

Loss of CF₃: A common fragmentation for perfluoroalkyl chains is the loss of a trifluoromethyl radical (•CF₃), leading to a stable cation.

Cleavage of the C-C bonds in the perfluoroalkyl chain: Sequential losses of CF₂ units can occur.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the perfluoroalkyl chain is a possibility.

Fragmentation of the Aniline Ring: Aromatic amines can undergo characteristic ring fragmentation, often involving the loss of HCN or related neutral species. nist.govresearchgate.netrsc.org

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |

| 311 | [C₁₀H₆F₉N]⁺• | - |

| 242 | [C₉H₆F₆N]⁺ | •CF₃ |

| 145 | [C₆H₄-CF₂]⁺ | •C₃F₇N |

| 126 | [C₆H₄-CN]⁺ | •C₄F₉ |

| 92 | [C₆H₆N]⁺ | •C₄F₉ |

It is important to note that the relative abundances of these fragments would depend on the ionization energy and the specific instrumentation used. The presence of the bulky and electron-withdrawing nonafluorobutyl group at the ortho position can also influence the fragmentation pathways, potentially leading to unique rearrangements. nih.gov Further experimental studies using tandem mass spectrometry (MS/MS) would be invaluable in confirming these proposed fragmentation pathways and providing a more detailed structural characterization of this compound and its derivatives. nih.gov

Computational and Theoretical Investigations of 2 Nonafluorobutyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for studying relatively large molecules like 2-(nonafluorobutyl)aniline.

Studies on similar aniline (B41778) derivatives demonstrate the utility of DFT in determining key electronic and structural parameters. For this compound, DFT calculations, typically using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G**, would be employed to optimize the molecular geometry and compute a range of electronic descriptors. These descriptors are crucial for predicting the molecule's reactivity and kinetic stability.

Key parameters derived from DFT studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For fluorinated aromatic compounds, the strong electron-withdrawing nature of the nonafluorobutyl group is expected to significantly lower both HOMO and LUMO energy levels compared to unsubstituted aniline.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify different aspects of reactivity. As shown in the table below, they include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. These values help in comparing the reactivity of this compound with other compounds.

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Maps: DFT can be used to calculate the partial charges on each atom, providing insight into the charge distribution across the molecule. An MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

| Parameter | Definition | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | Assesses resistance to oxidation |

| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | Assesses ability to be reduced |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Predicts bond polarity and reaction sites |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the HOMO-LUMO gap |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations would be valuable for:

High-Accuracy Geometry Optimization: Providing a precise determination of bond lengths, bond angles, and dihedral angles.

Calculating Interaction Energies: Investigating the formation of dimers or complexes, such as the hydrogen-bonded interactions that can occur between the amine group of one molecule and the electronegative fluorine atoms of another.

Investigating Non-Covalent Interactions: Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion. This is particularly relevant for understanding how this compound might interact with solvents or biological macromolecules.

The study of fluorinated molecules often requires methods that can accurately account for electron correlation effects, making post-Hartree-Fock methods like MP2 and Coupled Cluster (CC) theory particularly useful for benchmarking results obtained from DFT.

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. For reactions involving this compound, this involves locating the transition state (TS)—the highest energy point along the reaction coordinate.

The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized.

Transition State Searching: Various algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure is characterized by having exactly one imaginary vibrational frequency.

Frequency Calculations: These are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the TS) and to calculate zero-point vibrational energies (ZPVE) for more accurate barrier height determination.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure that it correctly connects the desired reactants and products.

For aniline derivatives, computational methods have been used to study mechanisms like phosphoryl transfer reactions and N-tert-butyloxycarbonylation. In the case of this compound, these techniques could be applied to understand its synthesis, degradation pathways, or its reactions as a nucleophile, with particular attention to how the bulky and highly electronegative nonafluorobutyl group influences reaction barriers and regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are essential for:

Conformational Analysis: The nonafluorobutyl chain and its bond with the aniline ring possess multiple rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers between them. Studies on perfluoroalkanes have shown the complexity of their conformational landscapes, which feature multiple energy minima. Understanding the preferred shape of this compound is crucial for predicting its physical properties and how it might bind to a receptor.

Intermolecular Interactions: By simulating multiple molecules of this compound together, or in the presence of a solvent, MD can reveal preferred packing arrangements and calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This is key to understanding its liquid-state properties.

Protein-Ligand Interactions: If this compound is being investigated as a potential drug candidate or environmental toxicant, MD simulations can be used to model its interaction with a target protein. These simulations can predict the stability of the binding pose, identify key intermolecular contacts (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and estimate the binding free energy.

Force fields, which are sets of parameters describing the potential energy of the system, are a critical component of MD simulations. For a novel molecule like this compound, specific parameters for the fluorinated alkyl chain linked to an aromatic system might need to be developed or validated to ensure the accuracy of the simulation.

Theoretical Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. By comparing the calculated vibrational spectrum with experimental Fourier-transform infrared (FTIR) and Raman spectra, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C-F stretch, aromatic ring deformation). This is a standard method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the complex signals from the nonafluorobutyl group.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Visible spectrum. This can help explain the color of the compound and its photophysical properties.

Mass Spectrometry: Quantum chemical calculations can help predict fragmentation patterns observed in mass spectrometry by calculating the energies of different potential fragment ions, providing a theoretical basis for interpreting the observed mass-to-charge ratios.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| FTIR / Raman | DFT Frequency Calculation | Vibrational Frequencies and Intensities | Structural assignment and verification |

| NMR (¹H, ¹³C, ¹⁹F) | GIAO-DFT | Chemical Shifts and Coupling Constants | Detailed structural elucidation |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation Energies and Oscillator Strengths | Analysis of electronic transitions |

| Mass Spectrometry | DFT Energy Calculations | Fragment Ion Stabilities | Interpretation of fragmentation patterns |

Computational Design and Virtual Screening Methodologies

Computational methods are integral to modern drug discovery and materials science, enabling the design of new molecules and the screening of large chemical libraries for specific properties.

Virtual Screening: this compound, as part of the broader class of per- and polyfluoroalkyl substances (PFAS), could be included in large chemical databases used for virtual screening. In this process, computational tools rapidly evaluate thousands or millions of molecules for their potential to bind to a biological target. Methods like molecular docking are used to predict the binding mode and affinity of a ligand to a receptor's active site. This approach can identify this compound or its derivatives as potential hits for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound, its activity could be predicted based on a pre-existing QSAR model for a relevant endpoint, such as toxicity or receptor binding.

De Novo Design: In this approach, computational algorithms design new molecules from scratch or by modifying existing ones to optimize their properties. Starting with a scaffold like this compound, these methods could suggest modifications to improve binding affinity, selectivity, or pharmacokinetic properties, guiding synthetic chemistry efforts.

Through these in silico techniques, the potential applications and hazards of this compound can be explored efficiently, prioritizing experimental resources and accelerating the discovery process.

Applications in Advanced Materials Science and Contemporary Organic Synthesis

Design and Synthesis of Fluorinated Organic Materials

The unique characteristics of the nonafluorobutyl group are leveraged in the design of sophisticated fluorinated materials. The presence of this bulky, fluorinated substituent influences intermolecular interactions, molecular packing, and electronic properties, enabling the synthesis of materials with tailored functionalities.

Surface Active Compounds and Monomolecular Film Formation

The structure of 2-(Nonafluorobutyl)aniline, featuring a hydrophilic aniline (B41778) head and a highly hydrophobic and lipophobic nonafluorobutyl tail, makes it an inherently amphiphilic molecule. This amphiphilicity drives its behavior as a surface-active compound, with a strong tendency to adsorb at interfaces. When spread at an air-water interface, these molecules can self-assemble into a highly ordered monomolecular layer, known as a Langmuir film. wikipedia.orgnih.gov

The formation and stability of such films are governed by the balance of intermolecular forces: the hydrogen bonding and polar interactions of the aniline head groups with the water subphase, and the van der Waals forces and solvophobic interactions between the nonafluorobutyl chains. The strong C-F bonds and the large size of the fluorine atoms result in weak intermolecular attractions between the perfluoroalkyl chains, which can influence the packing density and phase behavior of the monolayer.

These Langmuir films can be transferred onto solid substrates using the Langmuir-Blodgett (LB) or Langmuir-Schaefer techniques to create ultrathin, highly organized films with controlled thickness at the molecular level. wikipedia.orgmdpi.com The resulting LB films from this compound would be expected to exhibit a low surface energy, a characteristic feature of fluorinated surfaces, leading to materials with high water and oil repellency.

Table 1: Expected Properties of this compound Monolayers

| Property | Expected Characteristic | Influencing Factor |

|---|---|---|

| Surface Activity | High | Amphiphilic nature (hydrophilic -NH2, hydrophobic -C4F9) |

| Film Packing | Potentially lower density compared to alkyl chains | Steric bulk and weak interactions of C4F9 group |

| Surface Energy | Low | High fluorine content of the nonafluorobutyl tail |

| Film Stability | High | Strong intermolecular forces and chemical inertness |

Components in Organic Electronic and Optoelectronic Devices

In the realm of organic electronics, fluorination is a key strategy for tuning the electronic properties of semiconductor materials. The nonafluorobutyl group in this compound acts as a strong electron-withdrawing group, which can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of materials derived from it. urfu.ru This tuning is critical for matching energy levels at interfaces within organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), to facilitate efficient charge injection and transport.

When incorporated into larger conjugated systems, the this compound moiety can enhance the oxidative stability of the material due to the lowered HOMO level, making the resulting devices more robust and durable in ambient conditions. Furthermore, the hydrophobic nature of the fluorinated chain can help to create moisture-resistant films, protecting the active electronic layers from environmental degradation. The steric hindrance provided by the ortho-nonafluorobutyl group can also influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility in organic semiconductors.

Precursors for Liquid Crystalline Materials

Aniline derivatives are common building blocks in the synthesis of liquid crystals (LCs), often forming the core or terminal part of the mesogenic (LC-forming) molecule. mdpi.comresearchgate.net The introduction of a terminal perfluoroalkyl group like nonafluorobutyl can have a profound impact on the mesomorphic behavior of a compound. nih.gov

The key effects of incorporating a this compound precursor into a potential liquid crystal molecule include:

Modification of Polarity and Intermolecular Forces : The high electronegativity of fluorine atoms alters the dipole moment and polarizability of the molecule, influencing the delicate balance of intermolecular forces required for the formation of nematic, smectic, or other mesophases. nih.gov

Induction of Micro-segregation : The incompatibility between the fluorinated nonafluorobutyl "tail" and potential hydrocarbon chains or aromatic cores within the same molecule can lead to nanoscale segregation. This "fluorophobic" effect can promote the formation of layered (smectic) phases.

Alteration of Phase Transition Temperatures : The bulky nature of the substituent can disrupt molecular packing, potentially lowering melting points and altering the clearing points (the temperature at which the material becomes an isotropic liquid). researchgate.netmdpi.com

By strategically combining the this compound unit with other structural motifs, such as aromatic rings and flexible alkyl chains, new liquid crystalline materials with specific phase behaviors and properties can be designed.

Role in Polymer Chemistry and Functional Polymers

This compound serves as a functional monomer for the synthesis of advanced polymers. Its polymerization, either as a homopolymer or as a copolymer with aniline or other monomers, leads to materials with properties that are significantly different from those of unsubstituted polyaniline.

Monomers for Novel Polymer Architectures

The chemical polymerization of this compound can produce novel polymer architectures. The presence of the bulky nonafluorobutyl group at the ortho-position of the aniline monomer introduces significant steric hindrance. rsc.orgnih.gov This steric effect influences the polymerization process and the final polymer structure in several ways:

Regioselectivity : It can hinder the typical head-to-tail coupling seen in aniline polymerization, potentially leading to a higher proportion of other linkages and a more irregular polymer chain.

Chain Conformation : The bulkiness of the substituent forces the polymer backbone to adopt a more twisted conformation compared to the more planar structure of unsubstituted polyaniline. This affects the degree of π-conjugation along the chain.

Solubility : The fluorinated side chains can dramatically increase the polymer's solubility in organic solvents, a significant advantage over the notoriously difficult-to-process parent polyaniline. ias.ac.in

These structural modifications at the molecular level translate into unique macroscopic properties, enabling the creation of polymers with tailored solubility, processability, and conformational order for specific applications. nih.gov

Synthesis of Modified Polyanilines and Conducting Polymers

When this compound is used to synthesize modified polyanilines, the resulting polymer, poly(this compound), exhibits properties that are a direct consequence of the fluorinated substituent. ijcmas.commdpi.com The strong electron-withdrawing nature of the C4F9 group affects the electronic structure of the polymer backbone, influencing its conductivity and redox behavior.

An important application of analogous fluorinated anilines is in creating hydrophobic conducting polymers. For example, the electropolymerization of 3,5-bis(trifluoromethyl)aniline produces a hydrophobic polymer film. bue.edu.eg Similarly, poly(this compound) is expected to be highly hydrophobic. This property is particularly valuable for creating stable conductive coatings and sensor interfaces that can operate in humid environments or aqueous solutions without suffering from the potential degradation caused by water absorption. bue.edu.eg

The conductivity of such modified polyanilines is a complex interplay of factors. While the electron-withdrawing group can make the polymer backbone more difficult to oxidize (requiring higher potentials), the enhanced solubility and modified morphology can lead to better film formation and potentially ordered domains that facilitate charge transport. nih.gov Doping of these polymers, a necessary step to achieve high conductivity, can also be affected by the steric hindrance and electronic changes introduced by the nonafluorobutyl group. frontiersin.org

Table 2: Predicted Impact of Nonafluorobutyl Group on Polyaniline Properties

| Property | Unsubstituted Polyaniline (PANI) | Poly(this compound) | Rationale for Change |

|---|---|---|---|

| Solubility | Poor in common organic solvents | Enhanced solubility | Fluorinated side chains improve solvation |

| Hydrophobicity | Moderate | High | Hydrophobic nature of the -C4F9 group |

| Conductivity (Doped) | High (e.g., 1-10 S/cm) | Potentially lower | Electron-withdrawing group and steric hindrance may affect doping and conjugation |

| Processability | Difficult | Improved | Better solubility allows for solution-based processing (e.g., spin-coating) |

| Thermal Stability | Good | Expected to be high | Strength of the C-F bond |

Advanced Synthetic Intermediates in Complex Chemical Synthesis

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science, conferring unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. This compound, with its bulky and highly electronegative perfluoroalkyl chain positioned ortho to the amino group, represents a valuable and specialized building block in contemporary organic synthesis. Its distinct electronic and steric characteristics are strategically exploited in the construction of complex molecular architectures, particularly in the synthesis of high-value heterocyclic compounds and in the development of novel reaction methodologies.

Building Blocks for High-Value Heterocyclic Scaffolds

The strategic placement of the nonafluorobutyl group in this compound makes it a precursor for heterocyclic systems where the fluorinated chain can modulate the final molecule's properties. A significant application is in the synthesis of substituted quinolines, a core structure in numerous pharmaceuticals and biologically active compounds researchgate.netnih.gov.

Research has demonstrated that this compound can be used to synthesize 4-(perfluoropropyl)quinolines. In these reactions, the this compound reacts with lithium enolates or undergoes base-mediated intramolecular cyclization of a corresponding ketimine intermediate researchgate.net. This transformation is notable because it results in a quinoline (B57606) where the perfluoroalkyl group is shortened by one carbon atom compared to the starting aniline. This occurs through a cyclization mechanism involving the anionically activated perfluoroalkyl group researchgate.net.

The reaction of this compound with various ketones leads to a range of substituted quinoline products, demonstrating its utility as a versatile building block.

Table 1: Synthesis of 4-(Perfluoropropyl)quinolines from this compound researchgate.net

| Entry | Reactant (Ketone) | Resulting Quinoline Product |

|---|---|---|

| 1 | Acetophenone | 2-Phenyl-4-(perfluoropropyl)quinoline |

| 2 | 4'-Methylacetophenone | 2-(p-Tolyl)-4-(perfluoropropyl)quinoline |

| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-4-(perfluoropropyl)quinoline |

This synthetic route highlights the role of this compound as a key intermediate, enabling access to quinoline scaffolds that are otherwise difficult to synthesize. The presence of the resulting perfluoropropyl group on the quinoline core is of significant interest for creating new bioactive molecules with tailored properties researchgate.net. The general principle of using substituted anilines for constructing diverse heterocyclic systems like indoles, carbazoles, and acridines is a well-established strategy in organic synthesis nih.govgoogle.comurfu.ruhuji.ac.il.

Development of New Reaction Methodologies

This compound and related fluoroalkylated anilines are not only substrates for building complex molecules but also serve as important compounds in the development and optimization of new synthetic reactions. The unique electronic properties imparted by the nonafluorobutyl group—a powerful electron-withdrawing substituent—can significantly influence the reactivity of the aniline ring and the amino group, making it a valuable substrate for exploring the scope and limitations of new catalytic systems.

Visible-Light Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions uark.edunih.gov. The synthesis of perfluoroalkylated anilines itself is an area where new photoredox methods have been developed. For instance, transition-metal-free radical homolytic aromatic substitution (HAS) reactions using organic dyes like Rose Bengal as a photocatalyst can achieve the perfluoroalkylation of aniline derivatives researchgate.net. These methods offer an environmentally benign alternative to traditional syntheses that may require harsh conditions researchgate.net. The reaction of aniline with perfluoroalkyl halides under visible light irradiation in the presence of a photocatalyst generates a perfluoroalkyl radical, which then adds to the aniline ring researchgate.netmdpi.com. The study of substrates like this compound is crucial for understanding the regioselectivity and efficiency of such novel methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-N bonds, essential for the production of pharmaceuticals and functional materials nih.govrsc.org. Fluoroalkylanilines present unique challenges and opportunities in these reactions. The electron-withdrawing nature of the nonafluorobutyl group decreases the nucleophilicity of the amino group, potentially affecting reaction rates and catalyst efficiency nih.gov. Developing new palladium-catalyst systems, often involving specialized phosphine ligands like BippyPhos or BrettPhos, that can effectively couple sterically hindered and electronically deactivated anilines is an active area of research nih.govnih.govrsc.org. Using substrates such as this compound helps to define the scope of these new catalytic systems, demonstrating their robustness and applicability for the synthesis of complex, fluorinated molecules nih.govrsc.orgmdpi.com. The development of catalysts that are stable and active with such substrates is a significant advancement in synthetic methodology nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.